molecular formula C10H16ClNO2 B8382161 N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride CAS No. 92188-54-0

N-(2-(4-methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride

Cat. No. B8382161
CAS RN: 92188-54-0
M. Wt: 217.69 g/mol
InChI Key: YJDNRVHMIZFPIG-UHFFFAOYSA-N
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Patent
US04880840

Procedure details

23.7 g (0.13 mol) of 4-methoxyphenylacetone oxime were dissolved in 200 ml of methanol and the solution was brought to pH 3 with dilute hydrochloric acid. 8.3 g (0.13 mol) of NaBH3CN were then introduced in portions, the pH being kept at 3 by simultaneous addition of dilute hydrochloric acid. The mixture was subsequently stirred overnight at room temperature, the pH was brought to 1 with hydrochloric acid and the mixture was evaporated. The aqueous residue was extracted with methylene chloride (3×100 ml). The combined organic phases were washed with water (3×25 ml), dried over Na2SO4 and evaporated. Yield 23.3 g (80% of theory), melting point 124° C.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[N:12][OH:13])[CH3:11])=[CH:5][CH:4]=1.[ClH:14].[BH3-]C#N.[Na+]>CO>[ClH:14].[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH:12][OH:13])[CH3:11])=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)=NO
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with methylene chloride (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.